L-Vinylglycine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vinylglycine can be synthesized from (S)-methionine through a solvent-free pyrolysis of an intermediate sulfoxide at high temperatures. This method yields Cbz-protected vinylglycine with high efficiency and minimal side products . Another approach involves the use of continuous-flow thermolysis in a mesofluidic reactor, which allows for precise control of reaction conditions and scalable production .

Industrial Production Methods: Industrial production of vinylglycine typically involves the same synthetic routes used in laboratory settings, with optimizations for scale and efficiency. The use of continuous-flow reactors is particularly advantageous for industrial applications due to their scalability and control over reaction parameters.

Analyse Chemischer Reaktionen

Reaktionstypen: Vinylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Vinylglycin kann oxidiert werden, um entsprechende Oxosäuren zu bilden.

Reduktion: Reduktionsreaktionen können Vinylglycin in gesättigte Aminosäuren umwandeln.

Substitution: Vinylglycin kann an Substitutionsreaktionen teilnehmen, bei denen die Vinylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Oxosäuren und Aldehyde.

Reduktion: Gesättigte Aminosäuren.

Substitution: Verschiedene substituierte Aminosäuren, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Vinylglycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Vinylglycin übt seine Wirkungen hauptsächlich durch irreversible Hemmung der Aspartat-Aminotransferase aus. Diese Hemmung erfolgt durch die Bildung eines kovalenten Addukts mit dem aktiven Zentrum des Enzyms, wodurch seine katalytische Aktivität effektiv blockiert wird . Zusätzlich interagiert Vinylglycin mit anderen Enzymen, wie z. B. 1-Aminocyclopropan-1-carbonsäure-Synthase, durch die Bildung von kovalenten Addukten, die die Enzymfunktion hemmen.

Wirkmechanismus

Vinylglycine exerts its effects primarily through irreversible inhibition of aspartate aminotransferase. This inhibition occurs via the formation of a covalent adduct with the enzyme’s active site, effectively blocking its catalytic activity . Additionally, vinylglycine interacts with other enzymes, such as 1-aminocyclopropane-1-carboxylate synthase, by forming covalent adducts that inhibit enzyme function.

Vergleich Mit ähnlichen Verbindungen

Vinylglycin ist unter den Aminosäuren einzigartig aufgrund seiner Vinylgruppe, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Zu den ähnlichen Verbindungen gehören:

Aminocyclopropan-1-carbonsäure: Eine weitere nicht-proteinogene Aminosäure, die an der Ethylensynthese beteiligt ist.

Methoxyvinylglycin: Ein Derivat von Vinylglycin mit zusätzlichen funktionellen Gruppen, die seine Reaktivität und biologische Aktivität verändern.

Die Einzigartigkeit von Vinylglycin liegt in seiner Fähigkeit, sowohl als Substrat als auch als Inhibitor für verschiedene Enzyme zu fungieren, was es zu einem wertvollen Werkzeug in der biochemischen Forschung und in industriellen Anwendungen macht.

Biologische Aktivität

L-Vinylglycine (L-VG) is an α-vinylic amino acid that has garnered attention due to its diverse biological activities and potential applications in synthetic chemistry and pharmaceuticals. This article explores the biological activity of L-VG, focusing on its enzymatic interactions, antimicrobial properties, and implications in metabolic pathways.

1. Enzymatic Interactions

L-VG acts as a mechanism-based inhibitor for various enzymes, particularly those dependent on pyridoxal phosphate. The following table summarizes key enzymatic interactions involving L-VG:

| Enzyme | Activity | Effect of L-VG |

|---|---|---|

| Tryptophan synthetase (E. coli) | Catalyzes tryptophan synthesis | Irreversible inactivation |

| Cystathionine γ-synthase | Involved in cystathionine biosynthesis | Irreversible inhibition |

| Aspartate aminotransferase | Transamination reaction | Inhibition (both L- and D-isomers) |

| GABA aminotransferase | Catabolism of GABA | Increased GABA levels due to inhibition |

| Kynurenine aminotransferase | Deamination of kynurenine | Acts as a suicide inactivator |

L-VG has been shown to irreversibly inhibit several key enzymes involved in amino acid metabolism. For instance, it acts as a suicide substrate for E. coli tryptophan synthetase and sheep liver threonine deaminase, leading to significant metabolic disruptions in the pathways these enzymes govern .

2. Antimicrobial Properties

Research indicates that L-VG exhibits antibacterial activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, Shigella flexneri, and Citrobacter freundii. The observed antibacterial effects are primarily bacteriostatic, meaning they inhibit bacterial growth without killing the bacteria outright. Notably, higher concentrations of L-VG (around 10 µg/ml) are required to achieve significant antibacterial activity .

The antimicrobial mechanism is thought to be linked to its interference with bacterial metabolic pathways, particularly affecting sphingolipid biosynthesis by inhibiting 3-ketodihydrosphingosine synthetases. This disruption can compromise bacterial membrane integrity, contributing to its antimicrobial effects .

3. Case Studies and Research Findings

Several studies have elucidated the biochemical roles of L-VG:

- Study on Enzyme Inhibition : A study demonstrated that L-VG irreversibly inactivates kynurenine aminotransferase from Hansenula schneggii, with a maximum deamination rate of 0.17 μmol/mg/min at pH 8.0. This process was linked to the enzyme's loss of activity over time, indicating a pseudo-first-order kinetics relationship between L-VG concentration and enzyme inactivation .

- Antimicrobial Activity Assessment : In a controlled environment, L-VG was tested against various bacteria, showing significant growth inhibition without morphological damage to the cells. The study emphasized the need for further investigations into lower concentrations that might yield effective antimicrobial results without high toxicity .

4. Conclusion

This compound is a compound of considerable interest due to its broad spectrum of biological activities, particularly its role as an enzyme inhibitor and its potential as an antimicrobial agent. Its ability to irreversibly inhibit critical enzymes involved in amino acid metabolism suggests potential applications in drug development, particularly for targeting metabolic diseases or infections.

Future research should focus on optimizing the synthesis of L-VG for pharmaceutical applications and exploring its full range of biological activities through comprehensive in vivo studies.

Eigenschaften

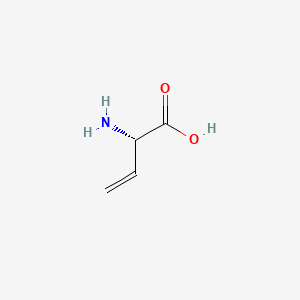

IUPAC Name |

2-aminobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLGLPAZTUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866280 | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56512-51-7, 52773-87-2 | |

| Record name | Vinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52773-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.